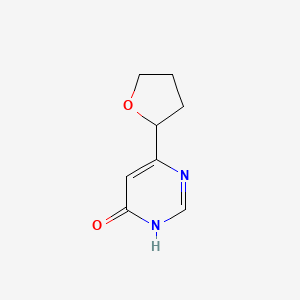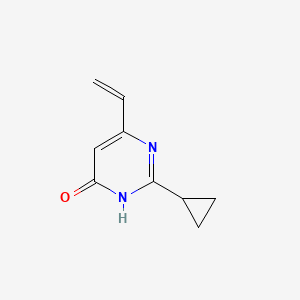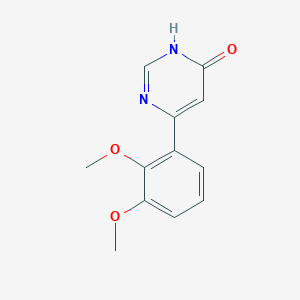
(2,3-Dimethyl-1-naphthyl)amine
Vue d'ensemble
Description
“(2,3-Dimethyl-1-naphthyl)amine” is a compound with the molecular formula C12H14ClN . It has a molecular weight of 207.70 g/mol . The compound is also known by other synonyms such as “2,3-dimethylnaphthalen-1-amine;hydrochloride” and "1-Naphthalenamine,2,3-dimethyl-" .
Synthesis Analysis
The synthesis of amines like “this compound” can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions can involve alkyl groups in S N 2 reactions of alkyl halides, ammonia, and other amines . More specific synthesis methods for “this compound” were not found in the retrieved papers.
Molecular Structure Analysis
The InChI of “this compound” is InChI=1S/C12H13N.ClH/c1-8-7-10-5-3-4-6-11 (10)12 (13)9 (8)2;/h3-7H,13H2,1-2H3;1H . The Canonical SMILES is CC1=CC2=CC=CC=C2C (=C1C)N.Cl .
Chemical Reactions Analysis
Amines like “this compound” can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination . More specific chemical reactions involving “this compound” were not found in the retrieved papers.
Physical and Chemical Properties Analysis
“this compound” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 . The Exact Mass is 207.0814771 g/mol . The Topological Polar Surface Area is 26 Ų . The Heavy Atom Count is 14 . The Formal Charge is 0 .
Applications De Recherche Scientifique
Photophysical Properties of Dendrimers
Research on poly(propylene amine) dendrimers functionalized with naphthyl units reveals insights into ground and excited-state electronic interactions within these compounds. These dendrimers exhibit unique photophysical properties, such as absorption spectra and fluorescence, which are significantly affected by protonation and metal complexation. Such characteristics are critical for applications in materials science and photophysics, suggesting potential uses of (2,3-Dimethyl-1-naphthyl)amine derivatives in developing advanced materials with tailored optical properties (Pina et al., 2004).
Polymer Synthesis and Characterization
The synthesis and characterization of fluorinated ortho-linked polyamides derived from non-coplanar 1,1′-thiobis(2-naphthol) highlight the potential of naphthylamine derivatives in polymer chemistry. These polymers exhibit outstanding solubility, thermal stability, and optical properties, suggesting that this compound could play a role in synthesizing new polymeric materials with specific functionalities for high-performance applications (Shockravi et al., 2011).
Photoinitiation in Polymerization
Naphthalimide derivatives, including N-[2-(dimethylamino)ethyl]-1,8-naphthalimide, have been explored as photoinitiators for radical and cationic photopolymerization under LED irradiation. These compounds, through their excited-state interactions, enable efficient polymerization processes, indicating a potential area of application for this compound derivatives in developing new photoinitiating systems for polymer manufacturing (Zhang et al., 2018).
Supramolecular Chemistry
The formation of supramolecular adducts and salts through hydrogen bonding and other noncovalent interactions using naphthyridine derivatives showcases the utility of such compounds in constructing complex molecular architectures. These findings imply that this compound could be instrumental in designing new materials with specific supramolecular structures for applications in catalysis, sensing, and materials science (Dong et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that primary amines, such as (2,3-dimethyl-1-naphthyl)amine, are ubiquitous in biological systems and are responsible for numerous important processes including neurotransmission and cell signaling .
Mode of Action
It is known that primary amines can be sensitively detected via fluorescence after their reaction with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (nda) in the presence of cyanide through the formation of fluorescent n-substituted 1-cyanobenz .
Biochemical Pathways
It is known that primary amines are involved in various biochemical pathways, including neurotransmission and a variety of signaling pathways .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It is known that primary amines can have significant effects on cellular processes, including neurotransmission and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, living habits, residential environment, mental and psychological factors, intestinal flora, genetics, social factors, and viral and non-viral infections can all impact the effectiveness of a compound .
Analyse Biochimique
Biochemical Properties
(2,3-Dimethyl-1-naphthyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to its subsequent oxidation. This interaction is essential for the compound’s metabolic processing and can influence the activity of the enzyme.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is critical for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as NF-κB and AP-1 . These changes in gene expression can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific receptors or enzymes, leading to either inhibition or activation of their activity . For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with DNA-binding proteins and influencing their ability to regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can result in both short-term and long-term changes in cell function, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in specific tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and reduction, to form more polar metabolites that can be readily excreted from the body . These metabolic transformations are crucial for the detoxification and elimination of this compound, thereby reducing its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes via ATP-binding cassette (ABC) transporters, which play a critical role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can localize to various organelles, including the endoplasmic reticulum, mitochondria, and nucleus . These localizations are essential for its activity and function, as they determine the specific cellular processes that this compound can influence.
Propriétés
IUPAC Name |
2,3-dimethylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2;/h3-7H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKGVJIVNINIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


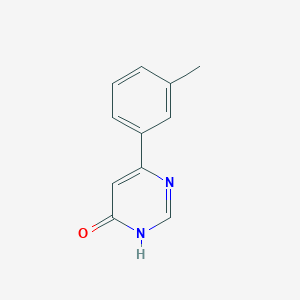


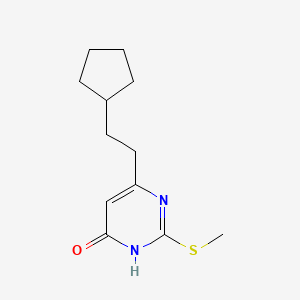
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)
